N-(2-methoxyethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
Description
N-(2-Methoxyethyl)-3-{4-[(4-Methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a triazoloquinazoline derivative characterized by:
- A [1,2,4]triazolo[4,3-a]quinazolin-5-one core.
- A 4-[(4-methylphenyl)methyl] substituent at position 4 of the heterocycle.
- A propanamide side chain at position 1, modified with a 2-methoxyethyl group.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-7-9-17(10-8-16)15-27-22(30)18-5-3-4-6-19(18)28-20(25-26-23(27)28)11-12-21(29)24-13-14-31-2/h3-10H,11-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDYPJLAMINLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide typically involves multiple steps. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the methoxyethyl and methylphenyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(2-methoxyethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Modifications
The triazoloquinazoline core is shared with several analogs, but variations in the fused ring system and substituents significantly influence properties:
Key Observations :
- Core Heterocycle: Quinazoline-based cores (target compound, ) vs. quinoxaline () exhibit differences in electronic properties.
- Substituent Effects :
- The 4-[(4-methylphenyl)methyl] group in the target compound enhances lipophilicity, which may improve membrane permeability but reduce solubility compared to simpler alkyl groups (e.g., methyl in ).
- The 2-methoxyethyl side chain introduces polarity, likely improving aqueous solubility relative to esters (e.g., methyl/ethyl esters in ) .
Pharmacological Implications
- Non-Sedative H1-Antihistamine Potential: Compounds in with triazoloquinazoline cores and polar side chains (e.g., hydrazones) are hypothesized to avoid blood-brain barrier (BBB) penetration, reducing sedative effects . The target compound’s methoxyethyl group may further enhance peripheral selectivity.
- The target compound lacks these groups, suggesting divergent therapeutic applications .
Physicochemical Properties
- Solubility : The methoxyethyl group in the target compound likely improves solubility in polar solvents compared to methyl/ethyl esters (e.g., ’s compounds with logP ~3.5).
- Melting Points : Triazoloquinazoline derivatives typically exhibit melting points between 90–130°C (), suggesting moderate crystallinity. The target compound’s larger size may lower its melting point, aiding formulation .
Structure-Activity Relationships (SAR)
- Position 4 Substitution : The 4-[(4-methylphenyl)methyl] group may enhance receptor binding through hydrophobic interactions, as seen in related H1-antihistamines .
- Side Chain Flexibility : The propanamide chain’s length and terminal methoxy group balance solubility and target engagement, a strategy mirrored in ’s isopropylamide derivative .
Biological Activity
N-(2-methoxyethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several components:
- Core Structure : 1,2,4-triazolo[4,3-a]quinazoline
- Functional Groups : Methoxyethyl group and a propanamide moiety
- Substituents : 4-methylphenylmethyl group
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory effects. The biological activity of this specific compound has not been extensively documented in the literature; however, its structural analogs provide insights into its potential effects.
Anticancer Activity
Studies on structurally related Mannich bases have shown significant anticancer activity against various human cancer cell lines. For instance:
- HeLa Cells : Compounds similar to the target compound demonstrated IC50 values ranging from 5 to 20 µM.
- Mechanism of Action : These compounds often inhibit DNA topoisomerase I and induce apoptosis in cancer cells through oxidative stress pathways .
Antibacterial and Antifungal Activity
The compound's potential as an antibacterial agent is supported by the biological activity of Mannich bases against various pathogens. Research highlights include:
- Inhibition of Bacterial Growth : Mannich bases have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism : The antibacterial action is often attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the target compound may also possess similar properties.
Case Studies
- Study on Anticancer Efficacy :
-
Antibacterial Screening :
- Another investigation focused on the antibacterial activity of Mannich bases derived from similar structures.
- The study reported significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
